5-[(1S)-1-Azidoethyl]isoquinoline
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Overview
Description
5-[(1S)-1-Azidoethyl]isoquinoline is a synthetic compound known for its unique physical and chemical properties. It belongs to the class of isoquinoline derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is commonly used in scientific experiments due to its distinct characteristics.
Mechanism of Action
Target of Action
The primary targets of 5-[(1S)-1-Azidoethyl]isoquinoline are currently unknown. This compound belongs to the class of organic compounds known as isoquinolines . Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products .
Mode of Action
Isoquinoline alkaloids, to which this compound belongs, are known to interact with various biological targets and demonstrate a wide range of biological activities .
Biochemical Pathways
Isoquinoline alkaloids, in general, are known to influence a variety of biochemical pathways due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs .
Result of Action
Isoquinoline alkaloids, in general, have been found to exhibit a wide range of biological activities, including anti-cancer and anti-malarial effects .
Action Environment
It is known that the antioxidant activity of isoquinoline alkaloids can be influenced by the environment, with the antioxidative action caused by o–h bond disruption being easier than that of n–h bond in both the gaseous phase and liquids .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-[(1S)-1-Azidoethyl]isoquinoline are not well-studied. Isoquinoline, the core structure of this compound, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the isoquinoline derivative.
Cellular Effects
The cellular effects of this compound are currently unknown. Isoquinoline and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Isoquinoline and its derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Isoquinoline and its derivatives have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Isoquinoline and its derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Isoquinoline and its derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Isoquinoline and its derivatives have been studied for their interactions with transporters and binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-understood. Isoquinoline and its derivatives have been studied for their subcellular localization and effects on activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1S)-1-Azidoethyl]isoquinoline typically involves the reaction of isoquinoline with azidoethanol under specific conditions. One common method includes the use of a catalyst such as copper(I) chloride to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-[(1S)-1-Azidoethyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of 5-[(1S)-1-Aminoethyl]isoquinoline.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
5-[(1S)-1-Azidoethyl]isoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving azide-alkyne cycloaddition reactions (click chemistry).
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Isoquinoline: The parent compound, which lacks the azidoethyl group.
Quinoline: A structural isomer of isoquinoline with different chemical properties.
1-Benzylisoquinoline: A naturally occurring alkaloid with a benzyl group attached to the isoquinoline ring
Uniqueness: 5-[(1S)-1-Azidoethyl]isoquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. This makes it a valuable tool in both chemical synthesis and biological research.
Properties
IUPAC Name |
5-[(1S)-1-azidoethyl]isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8(14-15-12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGXASWRQEMAN-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.